Cas no 380578-24-5 (2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone)
![2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone structure](https://ja.kuujia.com/scimg/cas/380578-24-5x500.png)
2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone 化学的及び物理的性質
名前と識別子
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- 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Ethanone, 2-chloro-1-[5-(4-fluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- EN300-18233271
- AKOS005466284
- 2-chloro-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Z57110929
- 380578-24-5
- 2-chloro-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
-
- インチ: 1S/C18H16ClFN2O2/c1-24-15-8-4-12(5-9-15)16-10-17(22(21-16)18(23)11-19)13-2-6-14(20)7-3-13/h2-9,17H,10-11H2,1H3
- InChIKey: ICYPVOBIIUXTRU-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(C2=CC=C(F)C=C2)CC(C2=CC=C(OC)C=C2)=N1)CCl
計算された属性
- 精确分子量: 346.0884336g/mol
- 同位素质量: 346.0884336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 472
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 41.9Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 469.1±55.0 °C(Predicted)
- 酸度系数(pKa): -0.70±0.70(Predicted)
2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18233271-1g |
380578-24-5 | 90% | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-18233271-1.0g |
380578-24-5 | 1g |
$0.0 | 2023-06-01 |
2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanoneに関する追加情報
Introduction to 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone (CAS No. 380578-24-5)
2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, identified by its CAS number 380578-24-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule belongs to the class of heterocyclic ketones, featuring a complex structural framework that includes a pyrazole core substituted with fluorine and methoxy groups, coupled with a chloroacetyl moiety. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in medicinal chemistry.
The structural motif of 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is highly reminiscent of many biologically active scaffolds that have been explored in the development of therapeutic agents. The pyrazole ring is a well-known pharmacophore, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. In this compound, the pyrazole core is further functionalized with a 4-fluorophenyl group at the 3-position and a 4-methoxyphenyl group at the 5-position, which are both electron-rich aromatic systems. These substitutions can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
The presence of a chloroacetyl group at the 1-position introduces a polar and electrophilic center, which can participate in various chemical reactions such as nucleophilic additions or condensations. This feature makes 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone a versatile intermediate in synthetic chemistry, particularly for the preparation of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies suggest that the fluorine and methoxy substituents may enhance solubility and metabolic stability, while the pyrazole core could engage in hydrogen bonding or hydrophobic interactions within a biological milieu. Such insights are crucial for designing novel drug candidates with improved pharmacokinetic profiles.
The pharmaceutical industry has shown considerable interest in heterocyclic compounds due to their diverse biological activities. Pyrazole derivatives, in particular, have been explored for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern in 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone may confer unique properties that make it suitable for targeting specific disease pathways.
In vitro studies have begun to unravel the pharmacological potential of this compound. Initial assays indicate that it may exhibit inhibitory activity against certain enzymes or receptors implicated in human diseases. For instance, modifications to the pyrazole scaffold have been associated with effects on enzymes such as kinases or phosphodiesterases, which are key players in cellular signaling cascades. The chloroacetyl group could also serve as a handle for further derivatization, allowing chemists to fine-tune the molecule’s properties for optimal biological activity.
The synthesis of 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone presents an interesting challenge due to its complex structure. Multi-step synthetic routes typically involve condensation reactions between hydrazines or hydrazides with appropriate carbonyl compounds, followed by functionalization at specific positions using halogenating agents or protecting groups. Advances in synthetic methodologies have made it possible to construct such molecules with greater efficiency and purity.
One notable aspect of this compound is its potential role as a building block for more sophisticated drug candidates. By appending different bioactive moieties to the chloroacetyl group or modifying the pyrazole core further, chemists can generate libraries of derivatives for high-throughput screening. This approach has been instrumental in identifying lead compounds that undergo further optimization before entering clinical trials.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone. Predictive models can analyze structural features and predict biological activity with remarkable accuracy, reducing the time and cost associated with experimental testing. Such innovations are transforming how new drugs are developed, making it possible to target previously inaccessible therapeutic areas.
Future research directions may explore the impact of stereochemistry on the biological activity of this compound. The three-dimensional arrangement of atoms can significantly influence how molecules interact with biological targets; hence optimizing stereochemical purity could enhance efficacy while minimizing side effects.
In conclusion,2-chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone (CAS No. 380578-24-5) represents an exciting prospect in pharmaceutical chemistry. Its intricate structure offers opportunities for designing novel therapeutic agents with tailored properties suitable for treating various human diseases.
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